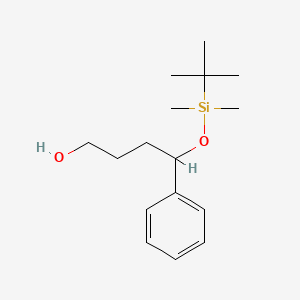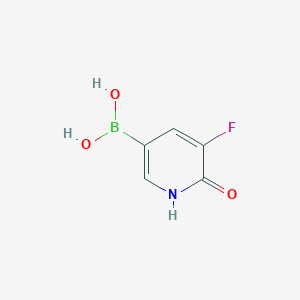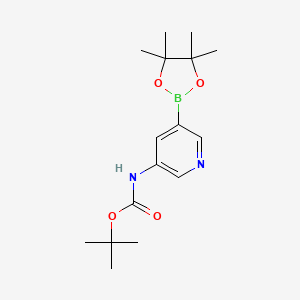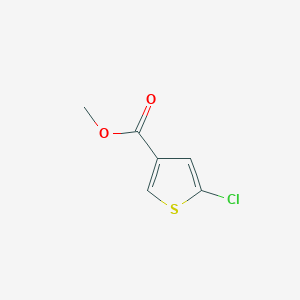![molecular formula C18H19BO2S B1398799 2-(ジベンゾ[b,d]チオフェン-4-イル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン CAS No. 912824-84-1](/img/structure/B1398799.png)
2-(ジベンゾ[b,d]チオフェン-4-イル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン
説明
科学的研究の応用
DNA-PKおよびPI3-K阻害活性
この化合物は、DNA依存性プロテインキナーゼ(DNA-PK; IC50 = 42 ± 2 nM)の強力な阻害剤であるNU7441のアナログの合成に使用されてきました。 これらのアナログは、DNA-PKに対して高い効力を示し、in vitroで電離放射線(IR)の細胞毒性を増強するために使用されてきました 。 さらに、いくつかのアナログは、DNA-PKとホスファチジルイノシトール3-キナーゼ(PI-3K)の両方に対して二重の阻害活性を示し、DNA損傷性抗癌剤の効果を高める可能性があるため、癌研究において価値があります .
有機合成中間体
ジベンゾチオフェン-4-ボロン酸ピナコールエステルは、有機合成において重要な中間体として役立ちます。 さまざまな配位反応および還元反応において良好な反応性を示すため、新しい有機材料や蛍光性化合物の合成によく使用されます .
鈴木・宮浦クロスカップリング反応
この化合物は、鈴木・宮浦クロスカップリング反応で使用される試薬であり、医薬品、ポリマー、およびその他の多くの複雑な有機分子の合成における炭素-炭素結合の形成に不可欠です .
重合プロセス
これは、特に効率的な太陽電池光電ポリマーおよび電界効果トランジスタの調製における重合プロセスに関与しており、材料科学および電子工学の進歩に貢献しています .
太陽電池
この化合物は、太陽電池の開発に用途があり、より効率的で費用対効果の高い太陽エネルギーソリューションの創出に役立ちます .
生物活性モジュレーション
これは、VEGF、オーロラ、RHO(ROCK)、ヤヌスキナーゼ2、c-MET、ALK、S-ニトロソグルタチオンレダクターゼ、CDC7、およびアセチルCoAカルボキシラーゼ阻害剤を含むさまざまな生物活性化合物の調製のための試薬として使用されており、細胞シグナル伝達経路と疾患治療の研究において重要です .
レニウム金属錯体の合成
この化合物は、さまざまなレニウム金属錯体の合成において有望であり、触媒として、および医用画像診断における放射性医薬品として用途があります .
蛍光プローブの開発
その構造特性により、バイオイメージングと診断に不可欠な蛍光プローブの開発に使用されており、分子レベルでの生物学的プロセスの洞察を提供しています .
作用機序
Target of Action
The primary target of the compound 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Dibenzothiophene-4-boronic acid pinacol ester, is DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI-3K) related kinase (PIKK) family . These kinases play a crucial role in DNA repair and cell survival, making them important targets for cancer therapy .
Mode of Action
Dibenzothiophene-4-boronic acid pinacol ester interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the normal function of these kinases, leading to impaired DNA repair and cell death .
Biochemical Pathways
The compound affects the DNA repair pathway, specifically the non-homologous end joining (NHEJ) pathway, which is primarily regulated by DNA-PK . By inhibiting DNA-PK, Dibenzothiophene-4-boronic acid pinacol ester disrupts the NHEJ pathway, leading to accumulation of DNA damage and cell death .
Pharmacokinetics
The compound’s water-solubilizing groups suggest it may have favorable solubility and bioavailability .
Result of Action
The molecular and cellular effects of Dibenzothiophene-4-boronic acid pinacol ester’s action include potentiated cytotoxicity of ionizing radiation (IR) and DNA-inducing cytotoxic anticancer agents, both in vitro and in vivo . This is likely due to the accumulation of DNA damage resulting from the inhibition of DNA-PK and disruption of the NHEJ pathway .
生化学分析
Biochemical Properties
2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the inhibition of DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3-K). This compound interacts with enzymes such as DNA-PK and PI3-K, exhibiting high potency in inhibiting their activity . The nature of these interactions involves binding to the active sites of the enzymes, thereby preventing their normal function and leading to the potentiation of cytotoxicity in ionizing radiation (IR) and DNA-inducing cytotoxic anticancer agents .
Cellular Effects
The effects of 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting key enzymes involved in cell signaling pathways, such as DNA-PK and PI3-K . This inhibition leads to alterations in gene expression and cellular metabolism, resulting in increased sensitivity to ionizing radiation and cytotoxic agents . Additionally, the compound has been shown to potentiate the cytotoxicity of these agents, thereby enhancing their effectiveness in targeting cancer cells .
Molecular Mechanism
At the molecular level, 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of DNA-PK and PI3-K, inhibiting their activity and preventing the repair of DNA damage . This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. Additionally, the compound’s interaction with these enzymes triggers changes in gene expression, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane change over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity against DNA-PK and PI3-K over extended periods . Degradation of the compound can occur under certain conditions, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in enhancing the sensitivity of cells to ionizing radiation and cytotoxic agents .
Dosage Effects in Animal Models
The effects of 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At lower dosages, the compound effectively inhibits DNA-PK and PI3-K, enhancing the cytotoxicity of ionizing radiation and DNA-inducing cytotoxic agents . At higher dosages, toxic or adverse effects can be observed, including potential damage to healthy cells and tissues . Threshold effects have been noted, where the compound’s effectiveness plateaus beyond a certain dosage .
Metabolic Pathways
2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in metabolic pathways that include interactions with enzymes such as DNA-PK and PI3-K . These interactions lead to changes in metabolic flux and metabolite levels, particularly in pathways related to DNA repair and cell survival . The compound’s inhibition of these enzymes disrupts normal metabolic processes, contributing to its cytotoxic effects .
Transport and Distribution
Within cells and tissues, 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, enhancing its effectiveness in inhibiting DNA-PK and PI3-K . The compound’s distribution is influenced by factors such as cellular uptake and binding affinity to target proteins .
Subcellular Localization
The subcellular localization of 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its ability to inhibit DNA-PK and PI3-K, leading to the accumulation of DNA damage and subsequent cell death . The compound’s activity is closely linked to its subcellular distribution, which determines its accessibility to target enzymes and biomolecules .
特性
IUPAC Name |
2-dibenzothiophen-4-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BO2S/c1-17(2)18(3,4)21-19(20-17)14-10-7-9-13-12-8-5-6-11-15(12)22-16(13)14/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRBSZLRNLZXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726258 | |
| Record name | 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
912824-84-1 | |
| Record name | 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1398717.png)


![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidine](/img/structure/B1398721.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1398722.png)



![Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1398733.png)
![5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B1398735.png)
![2-Benzyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1398736.png)

![1-Cbz-1,8-diazaspiro[4.5]decane](/img/structure/B1398739.png)